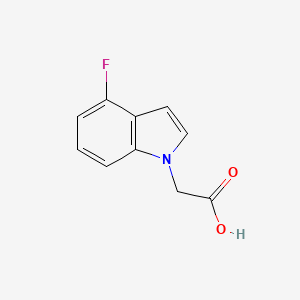

2-(4-Fluoro-1H-indol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluoroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKXBCFCHSFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724487 | |

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-35-4 | |

| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(4-Fluoro-1H-indol-1-yl)acetic acid (CAS 1313712-35-4) - A Compound Awaiting Exploration

Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, biological activity, and experimental protocols for 2-(4-Fluoro-1H-indol-1-yl)acetic acid (CAS number 1313712-35-4) is not publicly available at this time. This document aims to provide a foundational understanding of this molecule based on its chemical structure and the known properties of related compounds, while clearly acknowledging the absence of specific data for the compound of interest.

Compound Identification and Properties

This compound is a synthetic organic compound. Its basic chemical and physical properties, as aggregated from various chemical supplier databases, are summarized below.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 1313712-35-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][4] |

| Molecular Weight | 193.18 g/mol | [1] |

| Appearance | Typically a powder | [3] |

| Purity | Typically offered at ≥95% or ≥97% | [1] |

| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)O)C(=C1)F | [4] |

| InChI | InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | [4] |

Structural Context and Potential Areas of Research

The core structure of this compound features an indole ring system, which is a prominent scaffold in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 4-position and an acetic acid moiety at the 1-position of the indole ring suggests potential for various biological activities.

Workflow for Investigating a Novel Indole Acetic Acid Derivative

The following diagram illustrates a general workflow that researchers could employ to investigate a novel compound like this compound.

Caption: General research workflow for novel compounds.

Indole acetic acid derivatives have been explored for a wide range of therapeutic applications. Based on the activities of structurally related molecules, potential research avenues for this compound could include:

-

Anti-inflammatory Activity: Many indole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer Activity: The indole scaffold is present in numerous anticancer agents that act through various mechanisms, including microtubule disruption and kinase inhibition.

-

Antiviral and Antibacterial Activity: Indole-based compounds have shown promise as antimicrobial agents.[6]

-

Neurological Applications: Due to their structural similarity to neurotransmitters like serotonin, indole derivatives are often investigated for their effects on the central nervous system.

Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of this compound. A potential synthetic route could involve the N-alkylation of 4-fluoro-1H-indole with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.

Hypothetical Synthetic Pathway

The following diagram illustrates a plausible, though unverified, synthetic approach.

References

- 1. Synthonix, Inc > 1313712-35-4 | this compound [synthonix.com]

- 2. 1313712-35-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.1313712-35-4 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1313712-35-4 [m.chemicalbook.com]

- 6. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluoro-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its potential biological activities through relevant signaling pathways, and presents a plausible experimental workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are presented in the following tables. It is important to note that while some data is derived from experimental sources, other values are computationally predicted due to the limited availability of published experimental results for this specific molecule.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1313712-35-4 | [1][2] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][3] |

| Molecular Weight | 193.17 g/mol | [3] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Storage Conditions | Sealed in dry, Room Temperature | [4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 42.2 Ų | [2] |

| Complexity | 234 | [2] |

Experimental Protocols

While specific, published experimental protocols for the determination of the physicochemical properties of this compound are scarce, standard methodologies used for similar indole acetic acid derivatives are applicable.

General Protocol for Purity Determination by HPLC: A High-Performance Liquid Chromatography (HPLC) method can be employed to determine the purity of the compound.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum. For a structurally similar compound, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid, the λmax is 222 nm[5].

-

Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

The indole acetic acid scaffold is present in numerous biologically active molecules. Research on structurally related compounds suggests that this compound may exhibit activity in the following areas:

1. Thyroid Hormone Receptor β (TRβ) Agonism: Novel indole-based acetic acid derivatives have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ)[6]. TRβ is a nuclear receptor that, upon activation, can play a role in regulating lipid metabolism. The signaling pathway involves the ligand binding to TRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcription of target genes involved in cholesterol and triglyceride regulation.

Caption: Potential signaling pathway of this compound as a TRβ agonist.

2. Cyclooxygenase (COX) Inhibition: The indole acetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Structurally related compounds based on the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold have been developed as dual inhibitors of COX enzymes and antagonists of the thromboxane receptor (TP)[7][8]. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 1313712-35-4 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4- b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluoro-1H-indol-1-yl)acetic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-1H-indol-1-yl)acetic acid is a fluorinated derivative of indole-1-acetic acid. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a technical overview of the molecular structure, properties, and a representative synthetic approach for this compound.

Molecular Structure and Formula

The molecular structure of this compound consists of an indole ring system where the nitrogen at position 1 is substituted with an acetic acid group. A fluorine atom is attached to the benzene ring of the indole at position 4.

Molecular Formula: C₁₀H₈FNO₂[1]

Canonical SMILES: C1=CC2=C(C=CN2CC(=O)O)C(=C1)F[1]

InChIKey: YQDKXBCFCHSFTH-UHFFFAOYSA-N[1]

A 2D representation of the molecular structure is provided below:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1313712-35-4 | [1] |

| Molecular Weight | 193.174 g/mol | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Appearance | Light brown to brown solid | |

| Storage Conditions | Sealed in a dry environment at room temperature. | |

| Topological Polar Surface Area | 42.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Detailed experimental data for the synthesis of this compound is not widely available in published literature. However, a general and representative protocol can be adapted from the synthesis of structurally similar compounds, such as 2-(6-bromo-1H-indol-1-yl)acetic acid.[2] This involves a two-step process: N-alkylation of 4-fluoroindole followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate (Esterification)

-

Materials: 4-fluoroindole, sodium hydride (NaH, 60% dispersion in oil), dry N,N-dimethylformamide (DMF), and ethyl bromoacetate.

-

Procedure:

-

To a stirred suspension of sodium hydride in dry DMF under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroindole portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure the complete formation of the indolide anion.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Materials: Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a solvent system like methanol/water or tetrahydrofuran/water, and hydrochloric acid (HCl) for acidification.

-

Procedure:

-

Dissolve the ethyl 2-(4-fluoro-1H-indol-1-yl)acetate in the chosen solvent system.

-

Add an aqueous solution of the base (e.g., NaOH).

-

Stir the mixture at room temperature or gently heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 1-2 with HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

Caption: Synthetic and Analytical Workflow for this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, related indole acetic acid derivatives have shown a range of pharmacological effects. These include activities as inhibitors of bacterial enzymes and as modulators of cyclooxygenase and thromboxane receptors.[2][3][4] The unique properties conferred by the fluorine substitution make this compound a person of interest for screening in various biological assays to explore its potential as a novel therapeutic agent. Its structural similarity to the plant hormone auxin also suggests potential applications in agricultural research.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid from 4-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(4-fluoro-1H-indol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from 4-fluoroindole. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Indole-based compounds are a prominent class of heterocyclic structures frequently found in biologically active molecules and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the acetic acid moiety at the N-1 position of the indole ring is a common feature in various pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules.

The synthesis described herein proceeds via a two-step reaction sequence: the N-alkylation of 4-fluoroindole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Reaction Pathway

The overall synthetic route from 4-fluoroindole to this compound is depicted below. The process involves an initial N-alkylation reaction, a common and effective method for the functionalization of indoles, followed by a standard ester hydrolysis.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

This section provides detailed methodologies for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate

This procedure details the N-alkylation of 4-fluoroindole using ethyl bromoacetate in the presence of a base.

Materials and Equipment:

-

4-Fluoroindole

-

Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

-

Ethyl bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C (ice bath).

-

Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials and Equipment:

-

Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or a mixture of THF and water

-

Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 2-(4-fluoro-1H-indol-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the organic solvent (ethanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl at 0 °C. A precipitate should form.

-

Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | 4-Fluoroindole, Ethyl bromoacetate | Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | 75-90 | >95 | NMR, LC-MS |

| 2 | Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | This compound | 85-95 | >98 | NMR, LC-MS, HPLC |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Ethyl bromoacetate is a lachrymator and a toxic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

The synthesis of this compound from 4-fluoroindole is a robust and reproducible two-step process. By following the detailed protocols outlined in this guide, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and development. The provided quantitative data and workflow visualization serve as useful references for planning and executing the synthesis. As with all chemical procedures, adherence to safety precautions is paramount.

The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the indole-3-acetic acid (IAA) scaffold has unlocked a class of molecules with profound and diverse biological activities. These fluorinated derivatives, while structurally similar to the endogenous plant hormone auxin, exhibit unique properties that have garnered significant interest in fields ranging from agriculture to oncology. This technical guide provides an in-depth exploration of the biological activities of fluorinated IAA derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Biological Activities and Quantitative Data

Fluorination can dramatically alter the biological profile of IAA, leading to enhanced auxin activity, potent cytotoxicity against cancer cells, and modulation of enzyme function. The position and number of fluorine substitutions on the indole ring are critical determinants of these effects.

Auxin and Anti-Auxin Activity

Certain fluorinated IAA derivatives exhibit potent auxin-like activity, influencing plant growth and development. For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) has demonstrated strong root formation-promoting activity. In studies with black gram cuttings, 4-CF3-IAA was found to be 1.5 times more effective at promoting root formation than indole-3-butyric acid (IBA) at a concentration of 1x10⁻⁴ M[1][2]. Conversely, other derivatives have been shown to act as anti-auxins, antagonizing the physiological effects of natural auxins.

| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference |

| 4-CF3-IAA | Root Formation | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher activity than IBA | [1][2] |

| 4-CF3-IAA | Hypocotyl Growth | Chinese Cabbage | - | Weaker inhibition than 4-CH3-IAA and 4-Cl-IAA | [1] |

| 4-CF3-IAA | Hypocotyl Swelling & Lateral Root Formation | Black Gram | - | Weaker promotion than 4-CH3-IAA and 4-Cl-IAA | [1] |

Cytotoxic Activity

A significant area of research has focused on the cytotoxic effects of fluorinated IAA derivatives, particularly in the context of cancer therapy. 5-Fluoroindole-3-acetic acid (5-fluoro-IAA), when combined with horseradish peroxidase (HRP), displays potent cytotoxicity against various human and rodent tumor cell lines[3]. This effect is attributed to the HRP-mediated oxidative activation of 5-fluoro-IAA into a reactive cytotoxic species. Studies have shown that this combination can achieve 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines[3].

| Compound | Cell Line | Assay | IC50 Value | Observations | Reference |

| 5-Fluoro-IAA + HRP | MCF7 (Breast Cancer) | Cell Viability | Not explicitly stated, but 20 mM min exposure led to 90-99% cell kill | Potent cytotoxicity observed. | [3] |

| 5-Fluoro-IAA + HRP | HT29 (Colon Cancer) | Cell Viability | Not explicitly stated, but 20 mM min exposure led to 90-99% cell kill | Potent cytotoxicity observed. | [3] |

| 5-Fluoro-IAA + HRP | V79 (Hamster Fibroblasts) | Cell Viability | Not explicitly stated | More cytotoxic than unsubstituted IAA + HRP. | [3] |

| Fluorinated Indole-3-acetamide derivative (Compound 15) | α-amylase | Enzyme Inhibition | 1.09 ± 0.11 µM | Most active in the series. | [4] |

| Para-fluoro substituted Indole acetic acid sulfonate derivative (Compound 5c) | h-e5'NT | Enzyme Inhibition | 0.37 µM | Enhanced activity due to fluorine substitution. | [5] |

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated IAA derivatives are underpinned by their interaction with specific cellular signaling pathways.

Auxin Signaling Pathway

In plants, the canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and initiating the transcription of auxin-responsive genes. Fluorinated auxins can modulate this pathway, either mimicking or antagonizing the action of natural IAA.

Figure 1: Canonical auxin signaling pathway and the role of fluorinated IAA derivatives.

Horseradish Peroxidase (HRP) Catalytic Cycle and Cytotoxicity

The cytotoxic effect of compounds like 5-fluoro-IAA is mediated by their oxidative activation by HRP. The HRP catalytic cycle involves the reaction of the ferric enzyme with hydrogen peroxide to form Compound I, which is then reduced back to the ferric state via two single-electron reduction steps involving the substrate (e.g., 5-fluoro-IAA), leading to the formation of reactive radical species that induce cell death.

Figure 2: Simplified catalytic cycle of Horseradish Peroxidase (HRP) with a fluorinated IAA substrate.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of fluorinated IAA derivatives.

Synthesis of 4-Trifluoromethylindole-3-acetic Acid (4-CF3-IAA)

This protocol is based on the synthesis described by Katayama et al.[1][2].

Step 1: Synthesis of 4-Trifluoromethylindole

-

Start with 2-methyl-3-nitrobenzotrifluoride as the starting material.

-

The detailed procedure for the cyclization to form 4-trifluoromethylindole is a multi-step process that typically involves reduction of the nitro group followed by ring closure, but specific reagents and conditions from the primary literature should be consulted for precise execution.

Step 2: Synthesis of 4-Trifluoromethylindole-3-acetonitrile

-

React 4-trifluoromethylindole with a suitable reagent to introduce the acetonitrile group at the 3-position of the indole ring. A common method is the reaction with chloroacetonitrile or a similar electrophile under basic conditions.

Step 3: Hydrolysis to 4-Trifluoromethylindole-3-acetic Acid

-

Hydrolyze the nitrile group of 4-trifluoromethylindole-3-acetonitrile to a carboxylic acid. This can be achieved through either acidic or basic hydrolysis.

-

Acid Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to precipitate the carboxylic acid.

-

Purify the final product by recrystallization or column chromatography.

Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay quantitatively measures auxin activity based on the differential growth it induces in oat coleoptiles.

-

Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

-

Coleoptile Preparation: When the coleoptiles are approximately 2-3 cm long, decapitate them by removing the apical 1-2 mm to eliminate the endogenous source of auxin.

-

Agar Block Preparation: Prepare agar blocks (typically 1-2% agar) containing known concentrations of the test compound (fluorinated IAA derivative) and control substances (e.g., IAA, IBA).

-

Application: Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, humid environment for a set period (e.g., 90-120 minutes).

-

Measurement: Measure the angle of curvature of the coleoptile. The degree of bending is proportional to the auxin activity of the substance in the agar block. A standard curve is typically generated using known concentrations of IAA.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated IAA derivative (with or without HRP, as required). Include appropriate controls (e.g., vehicle control, untreated cells).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion

Fluorinated indole-3-acetic acid derivatives represent a fascinating and promising class of bioactive molecules. Their ability to modulate fundamental biological processes, from plant growth to cancer cell proliferation, highlights the power of fluorine chemistry in drug discovery and agricultural science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the potential of these potent compounds. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will undoubtedly pave the way for the development of novel therapeutic agents and advanced agricultural technologies.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. brainly.in [brainly.in]

- 3. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Avenues of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: An In-depth Technical Guide

Introduction

Indole acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 4-position of the indole ring in 2-(4-Fluoro-1H-indol-1-yl)acetic acid may significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This document explores potential therapeutic targets and mechanisms of action for this compound based on the established activities of analogous molecules.

Potential Therapeutic Targets and Mechanisms of Action

The indole acetic acid core is associated with several key therapeutic areas. Below are potential targets for this compound, supported by evidence from related compounds.

Anti-inflammatory and Immunomodulatory Activity

a) Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism:

Certain complex indole derivatives, such as setipiprant, are potent CRTH2 antagonists, a G-protein coupled receptor for prostaglandin D2 (PGD2).[1] CRTH2 is expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation mediates allergic inflammation. Antagonism of this receptor is a validated strategy for the treatment of asthma and allergic rhinitis.[1]

Potential Mechanism of Action:

It is plausible that this compound could act as a CRTH2 antagonist, thereby inhibiting the downstream signaling cascade initiated by PGD2. This would involve blocking G-protein coupling, intracellular calcium mobilization, and subsequent pro-inflammatory cellular responses.

Experimental Workflow for CRTH2 Antagonist Identification:

b) Sphingosine-1-Phosphate Receptor 1 (S1P1) Functional Antagonism:

Derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid have been identified as potent and selective S1P1 functional antagonists.[2] S1P1 is a GPCR that plays a crucial role in lymphocyte trafficking from lymphoid tissues.[2] Functional antagonism of S1P1 leads to the sequestration of lymphocytes, making it a therapeutic strategy for autoimmune diseases like multiple sclerosis.[2]

Potential Mechanism of Action:

This compound could potentially bind to S1P1, inducing its internalization and degradation, thereby preventing lymphocytes from responding to the endogenous ligand S1P and egressing from lymph nodes.

S1P1 Signaling Pathway and Functional Antagonism:

c) Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition:

Analogs of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2).[3] PGE2 is a key mediator of inflammation and pain and is also implicated in cancer progression.[3]

Potential Mechanism of Action:

This compound may inhibit the enzymatic activity of mPGES-1, thereby reducing the synthesis of PGE2 from its precursor PGH2. This would offer a more targeted anti-inflammatory effect compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

Anticancer Activity

a) Peroxidase-Activated Prodrug:

5-Fluoroindole-3-acetic acid has been shown to be a prodrug that can be activated by horseradish peroxidase (HRP) to form cytotoxic products.[4] This approach is being explored for targeted cancer therapy where HRP is delivered to the tumor site via antibody-drug conjugates or gene therapy.[4]

Potential Mechanism of Action:

Oxidation of the indole acetic acid moiety by a peroxidase can lead to the formation of a reactive 3-methylene-2-oxindole intermediate.[4] This species can then alkylate nucleophilic biomolecules such as DNA and proteins, leading to cell death.[4] The presence of the 4-fluoro substituent could influence the rate of oxidation and the reactivity of the resulting cytotoxic species.

Prodrug Activation and Cytotoxicity Pathway:

Antimicrobial Activity

Indole-3-acetic acid has been incorporated into hydrogels with demonstrated antibacterial and antifungal properties.[5] Furthermore, naphthyl-substituted indole carboxylic acids have been identified as inhibitors of bacterial cystathionine γ-lyase, potentiating the effects of antibiotics.[6]

Potential Mechanism of Action:

The potential antimicrobial activity of this compound could stem from various mechanisms, including disruption of the microbial cell membrane, inhibition of essential bacterial enzymes, or interference with biofilm formation.

Summary of Potential Therapeutic Targets and Data from Related Compounds

| Therapeutic Target/Activity | Related Compound Class | Example Quantitative Data (for related compounds) | Reference |

| CRTH2 Antagonism | Complex fused-ring indole acetic acids | Setipiprant IC50 = 5.6 nM (binding), 15 nM (calcium flux) | [1] |

| S1P1 Functional Antagonism | (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | EC50 values in the low nanomolar range for S1P1 agonism (leading to functional antagonism) | [2] |

| mPGES-1 Inhibition | 2-(thiophen-2-yl)acetic acid derivatives | IC50 values in the low micromolar range | [3] |

| Peroxidase-Activated Prodrug | 5-Fluoroindole-3-acetic acid | Significantly more cytotoxic than the non-fluorinated parent compound in the presence of HRP | [4] |

| Antibiotic Potentiation | Naphthyl-substituted indole carboxylic acids | Potentiation of antibiotics against multidrug-resistant bacteria | [6] |

| General Antimicrobial | Indole-3-acetic acid in hydrogels | Activity against Aspergillus fumigatus, Rhizopus oryzae, and Candida albicans | [5] |

Detailed Experimental Protocols (Examples from Related Compound Studies)

Radioligand Binding Assay for CRTH2

-

Objective: To determine the binding affinity of a test compound to the CRTH2 receptor.

-

Materials: Membranes from HEK293 cells stably expressing human CRTH2, [3H]-PGD2 (radioligand), test compound, filtration apparatus.

-

Method:

-

Incubate cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound in a suitable buffer.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2.

-

Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of a test compound at the CRTH2 receptor.

-

Materials: HEK293 cells expressing CRTH2, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), PGD2 (agonist), test compound, plate-based fluorometer.

-

Method:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of PGD2.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

-

An antagonist will inhibit the PGD2-induced calcium mobilization in a dose-dependent manner.

-

Calculate the IC50 value for the inhibition of the calcium response.

-

Conclusion

While direct evidence is lacking for this compound, the rich pharmacology of its structural analogs suggests several promising avenues for investigation. The anti-inflammatory, immunomodulatory, anticancer, and antimicrobial activities associated with the indole acetic acid scaffold provide a strong rationale for the synthesis and biological evaluation of this specific compound. The methodologies outlined in this guide offer a starting point for elucidating its therapeutic potential. The introduction of the 4-fluoro substituent is a key structural feature that warrants particular attention in future structure-activity relationship studies.

References

- 1. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-(4-Fluoro-1H-indol-1-yl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel fluorinated indole derivatives. This guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and the known spectral characteristics of similar structures, such as indole-3-acetic acid, fluoroacetic acid, and other substituted indoles.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The fluorine atom at the C4 position will likely cause through-space coupling with the adjacent proton at C5.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~12.90 | br s | - | COOH |

| ~7.50 | d | ~3.0 | H-2 |

| ~7.25 | dd | ~8.5, 5.0 | H-7 |

| ~7.10 | td | ~8.5, 5.0 | H-6 |

| ~6.80 | dd | ~8.5, 2.5 | H-5 |

| ~6.60 | d | ~3.0 | H-3 |

| ~5.10 | s | - | CH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms attached to the fluorine and nitrogen atoms, as well as the carbonyl carbon, are expected to have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |

|---|---|---|

| ~171.0 | - | C=O |

| ~156.0 (d) | ~240 | C-4 |

| ~137.0 | - | C-7a |

| ~128.0 | - | C-2 |

| ~123.0 (d) | ~10 | C-3a |

| ~118.0 (d) | ~5 | C-7 |

| ~110.0 (d) | ~20 | C-5 |

| ~105.0 (d) | ~25 | C-6 |

| ~101.0 | - | C-3 |

| ~48.0 | - | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methylene group, and the C-F stretch.[3]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₈FNO₂), the expected molecular weight is approximately 193.18 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

|---|---|

| 193 | [M]⁺ (Molecular ion) |

| 148 | [M - COOH]⁺ |

| 134 | [M - CH₂COOH]⁺ |

| 108 | [C₇H₅F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal overlapping signals in the regions of interest.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). An acid such as formic acid may be added to aid ionization in some techniques.[4][5]

-

Instrumentation : Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For tandem MS (MS/MS), select the parent ion and subject it to fragmentation to obtain structural information.

-

-

Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.

Caption: A general workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic structure elucidation.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(4-Fluoro-1H-indol-1-yl)acetic acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico workflow to predict the bioactivity of the novel compound, 2-(4-Fluoro-1H-indol-1-yl)acetic acid. In the absence of extensive experimental data for this specific molecule, this document leverages predictive modeling based on the known bioactivities of structurally related indoleacetic acid derivatives. The guide details methodologies for target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. All protocols are designed to be accessible to researchers, scientists, and drug development professionals. Based on the activities of similar indole derivatives, this guide will focus on the in silico prediction of this compound as a potential inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.

Introduction

Indoleacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Various substituted indole acetic acids have been investigated as inhibitors of enzymes such as aldose reductase and cyclooxygenase (COX)[1][2]. Aldose reductase, in particular, is a critical target in the management of diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in tissues can lead to osmotic stress and cellular damage. Therefore, the identification of novel aldose reductase inhibitors is of significant therapeutic interest.

This guide outlines a systematic in silico approach to predict the bioactivity of this compound against aldose reductase. The workflow encompasses target protein preparation, ligand preparation, molecular docking simulations to predict binding affinity and interactions, and ADMET profiling to assess the compound's drug-like properties.

In Silico Prediction Workflow

The in silico analysis will follow a structured workflow to predict the interaction of this compound with its putative target, aldose reductase, and to estimate its pharmacokinetic and toxicity profiles.

Experimental Protocols

Target Protein Preparation

-

RCSB Protein Data Bank (PDB) Retrieval: The crystal structure of human aldose reductase complexed with an inhibitor (e.g., PDB ID: 1US0) is downloaded from the RCSB PDB.

-

Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH of 7.4. The structure is then subjected to energy minimization using a force field such as AMBER or CHARMm to relieve any steric clashes and optimize the geometry.

Ligand Preparation

-

2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

Ligand Protonation and Energy Minimization: The ligand is protonated at pH 7.4, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol will focus on docking this compound against human aldose reductase.

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the template structure or by using a cavity detection algorithm.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein residues in the best pose are visualized and analyzed.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using in silico models to assess the drug-likeness of the compound.

-

Input: The 2D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, admetSAR).

-

Property Prediction: Various physicochemical and pharmacokinetic properties are calculated, including molecular weight, logP, topological polar surface area (TPSA), aqueous solubility, blood-brain barrier permeability, CYP450 enzyme inhibition, and potential toxicity risks.

Predicted Bioactivity and Physicochemical Properties

The following table summarizes the hypothetical in silico prediction data for this compound.

| Parameter | Predicted Value | Interpretation |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to aldose reductase |

| Key Interacting Residues | Trp111, Tyr48 | Hydrogen bonding and pi-stacking interactions |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 209.19 | Complies with Lipinski's rule of five (<500) |

| logP (o/w) | 2.15 | Optimal lipophilicity for oral absorption |

| TPSA (Ų) | 50.8 | Good potential for cell permeability |

| Pharmacokinetics (ADME) | ||

| Aqueous Solubility | Good | Favorable for oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Permeant | No | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

Biological Context: The Polyol Pathway

The predicted inhibitory activity of this compound on aldose reductase is significant in the context of the polyol pathway, which is implicated in the pathophysiology of diabetic complications.

References

A Technical Guide to the Synthesis of N-Substituted Indole-1-Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for N-substituted indole-1-acetic acids. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This document details key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, to aid researchers in the design and execution of synthetic strategies for this important class of molecules.

Classical Synthetic Routes

Classical methods for the synthesis of N-substituted indole-1-acetic acids have been foundational and are still widely employed. These routes typically involve the formation of the indole nucleus followed by N-substitution and elaboration of the acetic acid side chain, or the direct N-alkylation of a pre-formed indole-1-acetic acid derivative.

Fischer Indole Synthesis followed by N-Alkylation

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] For the synthesis of N-substituted indole-1-acetic acids, a common strategy involves the initial synthesis of an indole-3-carboxylate ester, which can then be N-alkylated and subsequently hydrolyzed and decarboxylated to afford the target compound.

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.[4] This method is operationally straightforward, generally high-yielding, and utilizes readily available starting materials.[4]

Experimental Protocol: One-Pot Fischer Indolisation and N-Alkylation [4]

-

A mixture of the appropriate arylhydrazine hydrochloride (1.0 eq) and a ketone (1.05 eq) in an ethereal solvent is subjected to microwave irradiation (up to 300 W) at 150 °C for 15 minutes.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous base. The organic layer is dried and concentrated.

-

The crude indole is then dissolved in a suitable solvent such as DMF, and sodium hydride (1.2 eq) is added.

-

The desired alkyl halide (1.1 eq) is added, and the reaction is stirred at room temperature for 1 hour.

-

The reaction is quenched with methanol, and the product is purified by silica gel chromatography.

Direct N-Alkylation of Indole-1-Acetic Acid Esters

The direct N-alkylation of pre-existing indole-1-acetic acid esters is a more direct approach. Classical conditions for indole N-alkylation involve the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide).[4] While often high-yielding, this method can be limited by the toxicity of reagents and the use of strong bases with sensitive substrates.[4]

More recent methods have focused on milder and more efficient N-alkylation protocols. One such method utilizes dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[5] This approach offers nearly quantitative yields under mild conditions and can be performed with or without an ionic liquid, under conventional heating or microwave irradiation.[5]

Experimental Protocol: N-Methylation of 3-Cyanoindole [5]

-

To a solution of 3-cyanoindole (1.0 g, 7.04 mmol) in dimethyl carbonate (DMC, 10 mL), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.08 g, 0.70 mmol) is added.

-

The resulting solution is heated to 90-95 °C for 4 hours.

-

The reaction is cooled to room temperature and diluted with ethyl acetate (50 mL) and water (40 mL).

-

The organic layer is separated, washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield 3-cyano-1-methylindole.

Modern Synthetic Routes: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of indoles and their derivatives, offering milder reaction conditions, broader substrate scope, and higher efficiency.[6][7][8][9] Palladium, copper, rhodium, and cobalt are among the most frequently used metals for these transformations.[6]

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions are particularly prominent in indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, involves the cross-coupling of aryl bromides and hydrazones.[3] Palladium catalysis has also been employed for the C-H amination of aryl enamines for the synthesis of trifluoromethylated indoles.[8]

Copper-Catalyzed Syntheses

Copper-catalyzed reactions provide a valuable alternative for the synthesis of N-substituted indoles. A one-pot, two-step method has been developed using readily accessible o-bromobenzylketones and primary amines.[10] The sequence involves a titanium-mediated imine formation followed by an intramolecular cyclization into indoles employing copper catalysis.[10]

Experimental Workflow: Copper-Catalyzed Indole Synthesis

Caption: One-pot, two-step synthesis of N-substituted indoles.

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of N-alkylated indoles is of significant interest, particularly for the preparation of chiral drug candidates. An intermolecular enantioselective N-alkylation of 1H-indoles has been achieved through a cooperative rhodium and chiral phosphoric acid-catalyzed N-H bond insertion reaction.[11] This method produces N-alkyl indoles with a newly formed stereocenter adjacent to the indole nitrogen in good yields and with excellent enantioselectivities.[11]

Data Summary

The following tables summarize quantitative data for selected synthetic routes to provide a basis for comparison.

Table 1: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Classical | Alkyl Halide | NaH | DMF/THF | RT | 1 | High | [4] |

| DABCO Catalyzed | Dimethyl Carbonate | DABCO | DMC | 90-95 | 4 | 98 | [5] |

Table 2: One-Pot Fischer Indolisation–N-Alkylation Yields [4]

| Arylhydrazine | Ketone | Alkyl Halide | Product Yield (%) |

| Phenylhydrazine HCl | Butanone | Benzyl Bromide | 91 |

| 4-Methoxyphenylhydrazine HCl | Cyclohexanone | Ethyl Iodide | 85 |

| 4-Chlorophenylhydrazine HCl | Acetophenone | Methyl Iodide | 78 |

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic pathways discussed in this guide.

Caption: Major synthetic strategies for N-substituted indole-1-acetic acids.

This guide provides a foundational understanding of the key synthetic routes to N-substituted indole-1-acetic acids. For more detailed procedures and substrate scope, readers are encouraged to consult the cited literature. The continued development of novel synthetic methods, particularly in the realm of transition-metal catalysis and asymmetric synthesis, will undoubtedly expand the toolkit available to researchers in this important area of medicinal chemistry.

References

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. conferenceproceedings.international [conferenceproceedings.international]

- 8. researchgate.net [researchgate.net]

- 9. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a valuable indole-containing carboxylic acid derivative for potential use in drug discovery and development. The protocol outlines a two-step synthetic route involving the N-alkylation of 4-fluoroindole followed by the hydrolysis of the resulting ester intermediate.

Introduction

Indole acetic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom onto the indole ring can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This protocol details a reliable method for the preparation of this compound, providing a key building block for the synthesis of more complex bioactive molecules.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

N-Alkylation: 4-Fluoroindole is reacted with ethyl bromoacetate in the presence of a strong base to yield the intermediate, ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.

-

Hydrolysis: The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Materials and Reagents

-

4-Fluoroindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, 1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate (Intermediate)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroindole (1.0 eq).

-

Dissolve the 4-fluoroindole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified ethyl 2-(4-fluoro-1H-indol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | C₁₂H₁₂FNO₂ | 221.23 | Oil/Solid | Data not available | Data not available | ¹H NMR, ¹³C NMR, IR, MS data not available in literature |

| This compound [1][2] | C₁₀H₈FNO₂ [1][2] | 193.17 [2][3] | Solid | Data not available | Data not available | ¹H NMR, ¹³C NMR, IR, MS data not available in literature |

Note: While the synthesis protocol is based on established chemical transformations, specific quantitative data for these compounds could not be located in the searched literature. Researchers should perform their own characterization and yield determination.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationships in N-Alkylation

Caption: Key steps in the N-alkylation of 4-fluoroindole.

References

High-Yield Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The described methodology is a robust two-step process involving an initial N-alkylation of 4-fluoro-1H-indole followed by ester hydrolysis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The introduction of a fluorine atom on the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The acetic acid side chain at the N1 position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

This protocol outlines a reliable and efficient synthesis route that can be readily implemented in a standard laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two sequential steps:

-

N-Alkylation: 4-Fluoro-1H-indole is reacted with ethyl bromoacetate in the presence of a strong base to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

Application Notes and Protocols for the Purification of 2-(4-Fluoro-1H-indol-1-yl)acetic acid by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-1H-indol-1-yl)acetic acid is a fluorinated indole derivative with potential applications in pharmaceutical research and development. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its polarity and acidity, which in turn affects its chromatographic behavior. Efficient purification of this compound is crucial to obtain high-purity material for subsequent biological assays and preclinical studies. This document provides detailed application notes and protocols for the purification of this compound using three common chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Flash Chromatography, and Anion-Exchange Chromatography.

Comparison of Chromatographic Techniques

The choice of chromatographic technique for the purification of this compound depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key characteristics of each technique for this application.

| Parameter | Reversed-Phase HPLC | Normal-Phase Flash Chromatography | Anion-Exchange Chromatography |

| Principle | Partitioning based on hydrophobicity. | Adsorption based on polarity.[1] | Ionic interaction based on charge.[2] |

| Stationary Phase | Non-polar (e.g., C18, C8). | Polar (e.g., Silica gel).[1] | Positively charged resin (anion exchanger).[2] |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol with acid modifier). | Non-polar (e.g., Hexane/Ethyl Acetate). | Aqueous buffer with increasing salt concentration or pH gradient.[2] |

| Typical Purity | >98% | >95% | >97% |

| Typical Recovery | 85-95% | 70-90% | 80-95% |

| Scale | mg to g | g to kg | mg to kg |

| Advantages | High resolution, high purity, suitable for polar and non-polar compounds. | High capacity, cost-effective for large scale, fast. | High selectivity for charged molecules, high capacity.[3] |

| Disadvantages | Lower capacity than flash chromatography, requires specialized equipment. | Lower resolution than HPLC, may not be suitable for very polar compounds. | Limited to charged or ionizable compounds, can be more complex to develop. |

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for achieving high purity of the target compound. The following protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

1. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (depending on concentration and column size) |

3. Purification Procedure:

-

Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 column volumes.

-

Inject the filtered sample onto the column.

-

Run the gradient elution as specified.

-

Collect fractions corresponding to the main peak of the target compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize or extract the remaining aqueous solution to obtain the purified solid product.

Expected Purity and Recovery:

-

Purity: >98%

-

Recovery: 85-95%

Protocol 2: Normal-Phase Flash Chromatography